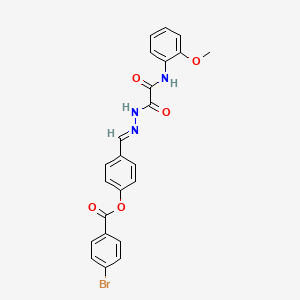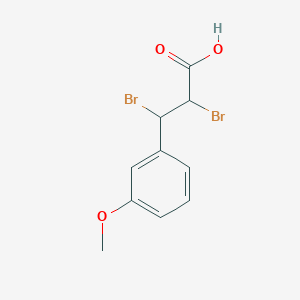
N-(2-bromo-4-methylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-méthylphényl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxamide est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie. Ce composé est caractérisé par sa structure unique, qui comprend un noyau quinoléine, une chaîne heptyle et un groupe phényle bromé.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(2-bromo-4-méthylphényl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxamide implique généralement plusieurs étapes. Une méthode courante commence par la bromation du 4-méthylphényl pour obtenir le 2-bromo-4-méthylphényl. Cet intermédiaire est ensuite réagi avec l'acide heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxylique dans des conditions spécifiques pour former le composé final. Les conditions de réaction incluent souvent l'utilisation de solvants comme le dichlorométhane et de catalyseurs tels que la triéthylamine .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements plus élevés et une rentabilité accrue. Des techniques telles que la synthèse en flux continu et les réacteurs automatisés sont employées pour garantir une qualité et une efficacité constantes .
Analyse Des Réactions Chimiques
Types de réactions
N-(2-bromo-4-méthylphényl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxamide subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut être facilitée par des agents oxydants comme le permanganate de potassium.
Réduction: Les réactions de réduction impliquent souvent des réactifs tels que l'hydrure de lithium aluminium.
Réactifs et conditions courantes
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Hydrure de lithium aluminium dans l'éther anhydre.
Substitution: Méthylate de sodium dans le méthanol.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine, tandis que les réactions de substitution peuvent produire divers dérivés phényliques substitués .
Applications De Recherche Scientifique
N-(2-bromo-4-méthylphényl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxamide a plusieurs applications en recherche scientifique:
Chimie: Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie: Investigé pour son potentiel en tant que sonde biochimique.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, y compris ses activités anti-inflammatoires et anticancéreuses.
Industrie: Utilisé dans le développement de matériaux avancés et de procédés chimiques
Mécanisme d'action
Le mécanisme d'action de N-(2-bromo-4-méthylphényl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques. On pense qu'il module les voies liées au stress oxydatif et à l'inflammation. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit aux effets biologiques observés.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-methylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to modulate pathways related to oxidative stress and inflammation. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-bromo-4-méthylphényl)-4-(3-chloropropyl)benzènesulfonamide
- 4-Bromo-N-(2-méthylphényl)benzamide
Unicité
N-(2-bromo-4-méthylphényl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxamide se distingue par sa combinaison unique d'un noyau quinoléine et d'une chaîne heptyle, qui lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C24H27BrN2O3 |
|---|---|
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
N-(2-bromo-4-methylphenyl)-1-heptyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H27BrN2O3/c1-3-4-5-6-9-14-27-20-11-8-7-10-17(20)22(28)21(24(27)30)23(29)26-19-13-12-16(2)15-18(19)25/h7-8,10-13,15,28H,3-6,9,14H2,1-2H3,(H,26,29) |
Clé InChI |
YLBDSGIZDYTTQT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12040993.png)

![4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040996.png)
![4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12041002.png)




![4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12041057.png)

